2-(But-3-en-2-yl)benzene-1,4-diol
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Overview
Description
2-(But-3-en-2-yl)benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes. It consists of a benzene ring substituted with two hydroxyl groups at the 1 and 4 positions and a but-3-en-2-yl group at the 2 position. This compound is a derivative of hydroquinone, which is known for its applications in various fields such as photography, medicine, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-2-yl)benzene-1,4-diol can be achieved through several methods. One common approach involves the alkylation of hydroquinone with but-3-en-2-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products. The product is then purified using techniques like distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-en-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The but-3-en-2-yl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(But-3-en-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential antioxidant properties and its effects on cellular processes.
Medicine: Investigated for its potential use in dermatological treatments due to its structural similarity to hydroquinone.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(But-3-en-2-yl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The but-3-en-2-yl group may also interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
2-(But-3-en-2-yl)benzene-1,4-diol can be compared with other dihydroxybenzenes such as catechol, resorcinol, and hydroquinone While all these compounds share the common feature of having two hydroxyl groups on a benzene ring, the presence of the but-3-en-2-yl group in this compound imparts unique chemical and physical properties
List of Similar Compounds
- Catechol (benzene-1,2-diol)
- Resorcinol (benzene-1,3-diol)
- Hydroquinone (benzene-1,4-diol)
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
- Mequinol (4-methoxyphenol)
Properties
CAS No. |
101459-67-0 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-but-3-en-2-ylbenzene-1,4-diol |
InChI |
InChI=1S/C10H12O2/c1-3-7(2)9-6-8(11)4-5-10(9)12/h3-7,11-12H,1H2,2H3 |
InChI Key |
NMVSKUAVZUHMLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
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